![molecular formula C15H18N4O B2860358 N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide CAS No. 1795401-25-0](/img/structure/B2860358.png)
N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are small organic frameworks that have been identified as potent ligands for numerous receptors . They are considered “privileged structures” in medicinal chemistry, acting as therapeutic agents or their precursors .
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . For instance, in the case of products 9.40 and 9.42, the corresponding Cbz-protected piperazinones 4 were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give product 9 with a mono-Boc-protected linker .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrazines include cyclization and hydrogenation . Cyclization is a reaction that forms a ring structure, while hydrogenation is a reaction that adds hydrogen to a molecule .科学的研究の応用
Lead-like Compound Design
N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide, due to its non-flat, bicyclic heterocyclic structure, is considered a privileged motif for lead-like compound design in drug discovery. Such compounds have been utilized as scaffolds for developing novel anti-diabetes drug leads, particularly for stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).
Antimicrobial Activity
Compounds based on [1,2,4]triazolo[4,3-a]pyridine cores have been synthesized and found to possess potent antimicrobial activities. These compounds, through various synthetic methods, have been shown to be effective against a range of microorganisms, indicating their potential as antimicrobial agents (Prakash et al., 2011).
Pharmaceutical Synthesis
The molecule has been used in the efficient synthesis of triazolopyridines, a family of compounds with significant pharmaceutical applications. The synthesis process, which includes the use of chlorinated agents under mild conditions, highlights the chemical versatility and importance of such compounds in pharmaceutical research (El-Kurdi et al., 2021).
Electroluminescent Properties
This compound has been instrumental in the development of bipolar red host materials for phosphorescent organic light-emitting diodes (PhOLEDs). Its structure, which enhances electron transport, has contributed to significant improvements in electroluminescent performance and efficiency (Kang et al., 2017).
5-HT2 Antagonist Activity
Derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been explored for their 5-HT2 antagonist activity, indicating their potential application in the treatment of neurological and psychiatric disorders associated with glutamate dysfunction (Watanabe et al., 1992).
将来の方向性
The future directions for “N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide” and related compounds may involve further exploration of their medicinal chemistry potential . There may also be a focus on decreasing the content of potential genotoxic impurities in the final drug product .
特性
IUPAC Name |
N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-14(20)16-12-7-5-6-11(10-12)15-18-17-13-8-3-4-9-19(13)15/h5-7,10H,2-4,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJUJLYSBRDHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
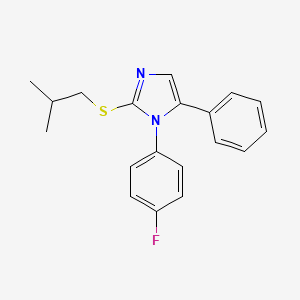
![N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2860279.png)
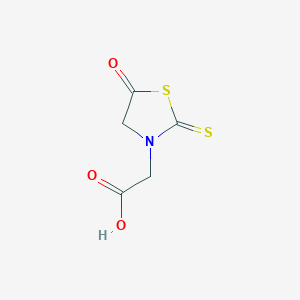
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)
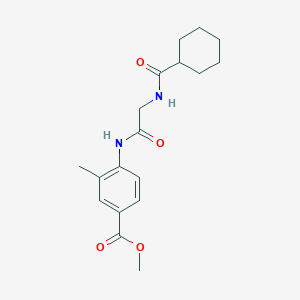
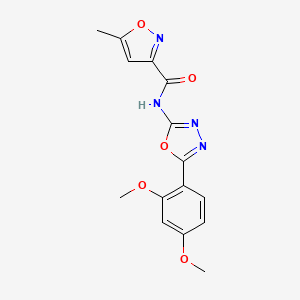
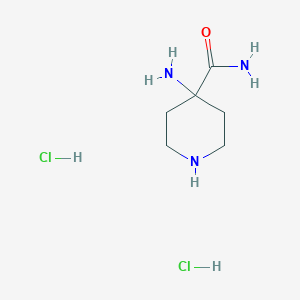
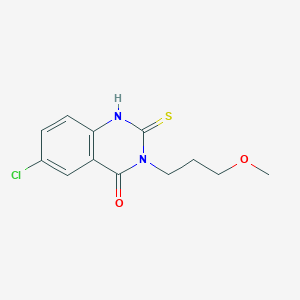
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2860293.png)
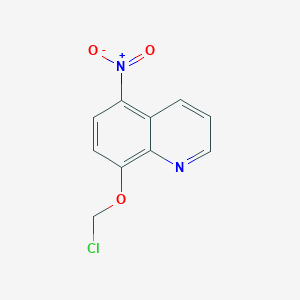
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2860296.png)

